molecular formula C26H29N7O2S B12503636 Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate

Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate

Cat. No.: B12503636
M. Wt: 503.6 g/mol
InChI Key: GLHYTGBHDOXNIW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and a suitable diketone, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Functional Group Modifications: Various functional groups, such as amino and methyl groups, are introduced through standard organic reactions like amination and alkylation.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds with modified functional groups.

Scientific Research Applications

Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Piperazine Derivatives: Compounds with a piperazine ring may have similar pharmacological activities but differ in their overall structure and specific effects.

    Pyrimidine Derivatives: These compounds have a pyrimidine core and may exhibit similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N7O2S

Molecular Weight

503.6 g/mol

IUPAC Name

ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate

InChI

InChI=1S/C26H29N7O2S/c1-5-35-26(34)19-16(3)28-23(29-21(19)27)20-15(2)18-24(33-13-11-32(4)12-14-33)30-22(31-25(18)36-20)17-9-7-6-8-10-17/h6-10H,5,11-14H2,1-4H3,(H2,27,28,29)

InChI Key

GLHYTGBHDOXNIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N)C2=C(C3=C(N=C(N=C3S2)C4=CC=CC=C4)N5CCN(CC5)C)C)C

Origin of Product

United States

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